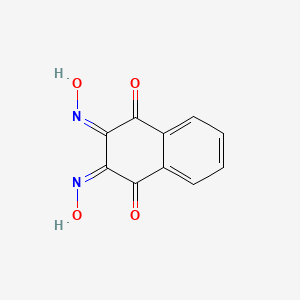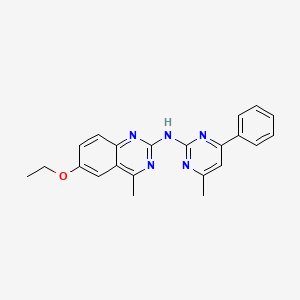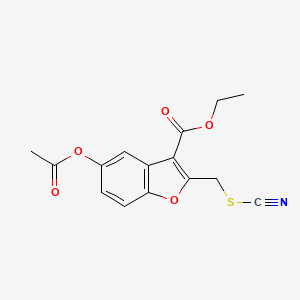
(2Z,3Z)-2,3-bis(hydroxyimino)-2,3-dihydronaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z,3Z)-2,3-BIS(HYDROXYIMINO)-1,2,3,4-TETRAHYDRONAPHTHALENE-1,4-DIONE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of hydroxyimino groups and a tetrahydronaphthalene backbone, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,3Z)-2,3-BIS(HYDROXYIMINO)-1,2,3,4-TETRAHYDRONAPHTHALENE-1,4-DIONE typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of diacetylmonoxime with suitable aromatic amines, followed by cyclization and oxidation steps . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z,3Z)-2,3-BIS(HYDROXYIMINO)-1,2,3,4-TETRAHYDRONAPHTHALENE-1,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyimino groups to amino groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxime derivatives, while reduction can produce amino-substituted compounds.
Wissenschaftliche Forschungsanwendungen
(2Z,3Z)-2,3-BIS(HYDROXYIMINO)-1,2,3,4-TETRAHYDRONAPHTHALENE-1,4-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of (2Z,3Z)-2,3-BIS(HYDROXYIMINO)-1,2,3,4-TETRAHYDRONAPHTHALENE-1,4-DIONE involves its interaction with specific molecular targets and pathways. The hydroxyimino groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s ability to chelate metal ions makes it effective in disrupting metal-dependent enzymatic activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2Z,3Z)-2-(Hydroxyimino)-N-phenyl-3-(phenylhydrazono)butanamide
- N’-[(2Z,3Z)-3-(Hydroxyimino)-4-oxo-2-pentanylidene]isonicotinohydrazide
Uniqueness
Compared to similar compounds, (2Z,3Z)-2,3-BIS(HYDROXYIMINO)-1,2,3,4-TETRAHYDRONAPHTHALENE-1,4-DIONE stands out due to its unique tetrahydronaphthalene backbone and the presence of two hydroxyimino groups
Eigenschaften
Molekularformel |
C10H6N2O4 |
|---|---|
Molekulargewicht |
218.17 g/mol |
IUPAC-Name |
(2Z,3Z)-2,3-bis(hydroxyimino)naphthalene-1,4-dione |
InChI |
InChI=1S/C10H6N2O4/c13-9-5-3-1-2-4-6(5)10(14)8(12-16)7(9)11-15/h1-4,15-16H/b11-7-,12-8- |
InChI-Schlüssel |
QINKSSGOYPIIMX-OXAWKVHCSA-N |
Isomerische SMILES |
C1=CC=C2C(=O)/C(=N\O)/C(=N/O)/C(=O)C2=C1 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=NO)C(=NO)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-Chloro-4-methylphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B15032093.png)
![7-ethyl-6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15032103.png)
![7-butan-2-yl-6-imino-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15032112.png)
![N-cyclohexyl-3-[(2E)-2-[4-(dimethylamino)benzylidene]-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanamide](/img/structure/B15032120.png)
![N-[(E)-Amino[(4,6,7-trimethylquinazolin-2-YL)amino]methylidene]benzamide](/img/structure/B15032122.png)

![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032134.png)
![3,4-bis(4-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B15032142.png)
![[(5Z)-5-(1-isopentyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15032147.png)
![6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate](/img/structure/B15032153.png)
![Diethyl 4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B15032154.png)

![3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032175.png)
![(5Z)-3-butyl-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15032178.png)
